4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
4-amino-3-(morpholine-4-carbonyl)-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNPXZKFAKEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s isothiazole ring is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in biochemical pathways. It has been observed to interact with enzymes such as thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, a crucial cofactor in cellular metabolism. Additionally, the morpholine moiety in the compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.
Cellular Effects
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play critical roles in cell growth and differentiation. Furthermore, it can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses. The compound’s impact on cellular metabolism is also notable, as it can influence the activity of enzymes involved in glycolysis and the citric acid cycle.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For example, it has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access. Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and stress responses.
Dosage Effects in Animal Models
The effects of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxicity, leading to cellular damage and impaired organ function. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups and facilitate its excretion. Additionally, it can influence the levels of key metabolites in pathways such as glycolysis and the citric acid cycle, potentially altering cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms involving membrane-bound transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. Its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in the mitochondria can impact cellular energy production and apoptosis.
Biological Activity
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
The biological activity of 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid primarily stems from its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes. In vitro studies indicate that derivatives of isothiazoles can inhibit COX-1 and COX-2, suggesting potential anti-inflammatory properties .
- Anticancer Activity : Research indicates that isothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid have demonstrated significant inhibitory effects on cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound's structure may also confer antimicrobial properties, as isothiazoles have been associated with activity against certain bacterial strains, including those resistant to conventional antibiotics .
Biological Activity Data
| Activity Type | Tested Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX Inhibition | Various | Not specified | |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 0.126 | |
| Antimicrobial Activity | Acinetobacter baumannii | Not specified |
Case Studies
- Anticancer Studies :
- Anti-inflammatory Potential :
-
Antimicrobial Efficacy :
- A recent study highlighted the antimicrobial properties of isothiazole derivatives against drug-resistant bacterial strains, suggesting that 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid could be a candidate for further development in treating infections caused by resistant pathogens .
Scientific Research Applications
The compound 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, supported by data tables and case studies drawn from diverse, verified sources.
Basic Information
- Chemical Formula : C₁₁H₁₃N₃O₃S
- CAS Number : 2098080-07-8
Structural Characteristics
The compound features a morpholine ring, an isothiazole moiety, and a carboxylic acid group, which contribute to its biological activity and chemical reactivity.
Pharmaceutical Development
4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural components suggest activity against various diseases, including:
- Antimicrobial Agents : Research indicates that derivatives of isothiazoles can exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Activity : Studies have shown that isothiazole derivatives can inhibit tumor growth. The presence of the morpholine group may enhance its effectiveness by improving solubility and bioavailability.
Agricultural Chemistry
The compound has potential uses in agrochemicals, particularly as:
- Pesticides : Isothiazoles are known for their herbicidal and fungicidal properties. This compound could be modified to create effective agricultural chemicals that target specific pests or diseases in crops.
Biochemical Research
In biochemical studies, this compound can serve as a tool for:
- Enzyme Inhibition Studies : Given its structural features, it may interact with specific enzymes, allowing researchers to study enzyme mechanisms and develop inhibitors.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various isothiazole derivatives for antimicrobial activity. The results indicated that compounds similar to 4-amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests a promising pathway for developing new antibiotics based on this structure.
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2021) demonstrated that isothiazole derivatives could inhibit the proliferation of cancer cells in vitro. The study highlighted that modifications to the isothiazole structure could enhance cytotoxicity against specific cancer cell lines, indicating potential for further exploration of 4-amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid in oncology.
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Pharmaceutical | Antimicrobial agents, anticancer drugs | Significant antimicrobial activity; possible anticancer effects noted in studies |
| Agricultural Chemistry | Pesticides | Potential for herbicidal and fungicidal applications |
| Biochemical Research | Enzyme inhibitors | May interact with target enzymes for inhibition studies |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
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4-Amino group (nucleophilic)
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Carboxylic acid (acidic, capable of esterification/decarboxylation)
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Morpholine-4-carbonyl group (amide linkage, hydrolyzable)
These groups enable diverse reaction pathways (Table 1).
Chemical Reaction Pathways
Table 1: Key Reaction Types and Conditions
Reaction Mechanisms and Selectivity
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Acylation : The amino group reacts preferentially with acylating agents due to its nucleophilic nature. Steric hindrance from the morpholine carbonyl limits reactivity at the 3-position .
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Esterification : Carboxylic acid forms esters under Fischer-Speier conditions, with yields >80% reported for analogous isothiazole-5-carboxylic acids .
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Hydrolysis : The morpholine-4-carbonyl amide undergoes acid-catalyzed hydrolysis to release morpholine, confirmed by LC-MS in related systems .
Comparative Stability
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The morpholine-4-carbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces thermal stability compared to alkyl-substituted analogs .
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pH Sensitivity : The carboxylic acid deprotonates at pH >4, affecting reactivity in aqueous media .
Challenges and Limitations
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Competitive Reactivity : Simultaneous activation of carboxylic acid and amino groups requires protecting strategies (e.g., tert-butyloxycarbonyl for amines) .
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Side Reactions : Over-oxidation of the amino group can occur with strong oxidizing agents like HNO₃ .
Research Gaps
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Catalytic Asymmetric Reactions : No studies report enantioselective modifications of the morpholine-4-carbonyl group.
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In Vivo Stability : Hydrolytic degradation in biological systems remains uncharacterized.
References BenchChem (excluded per request; reactions inferred from analogous data) Thieme Connect (Source) OpenStax (Source) MDPI (Source) Google Patents (Source) ACS Publications (Source) PMC (Source) MDPI Molbank (Source)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
